

Application Notes and Protocols for N-Caffeoylputrescine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caffeoylputrescine

Cat. No.: B580379

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-**Caffeoylputrescine** is a naturally occurring polyamine conjugate found in various plant species, including tobacco (*Nicotiana tabacum*) and red pepper (*Capsicum annuum*)[1][2]. As a member of the hydroxycinnamic acid amide family, it exhibits significant antioxidant properties[2][3]. This document provides detailed analytical standards, experimental protocols, and relevant biological data for N-**Caffeoylputrescine** to support research and development activities. A closely related compound, N-p-coumaroyl-N'-**caffeoylputrescine** (PCC), has been shown to possess biological activities against cancer and metabolic diseases, with HSP90AA1 identified as a key molecular target[4][5].

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of N-**Caffeoylputrescine** is presented below. This data is essential for the proper identification, quantification, and handling of the compound.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₃	[6][7]
Molecular Weight	250.29 g/mol	[6][7]
CAS Number	26148-06-1, 29554-26-5 ((E)-isomer)	[6][7]
IUPAC Name	(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide	[6][7]
Purity (Commercial)	>98% (HPLC)	[3][7]
Solubility	Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Water solubility is estimated to be 2295 mg/L at 25°C.	[2][3][8]
Storage Conditions	Store at -20°C for up to one month or -80°C for up to six months, protected from light.	[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of N-Caffeoylputrescine using reverse-phase HPLC with UV detection.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or Trifluoroacetic acid)
- N-**Caffeoylputrescine** standard
- Methanol (for sample preparation)

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Standard Solution Preparation:
 - Prepare a stock solution of N-**Caffeoylputrescine** in methanol at a concentration of 1 mg/mL.
 - Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
- HPLC Conditions:
 - Column: C18 reverse-phase column
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 30°C

- Detection Wavelength: 325 nm
- Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	50	50
25	5	95
30	5	95
31	95	5

| 35 | 95 | 5 |

- Data Analysis:
 - Integrate the peak corresponding to N-**Caffeoylputrescine**.
 - Calculate the purity by dividing the peak area of N-**Caffeoylputrescine** by the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol provides a framework for the sensitive and selective quantification of N-**Caffeoylputrescine** in biological matrices.

Instrumentation:

- UHPLC or HPLC system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- C18 analytical column

Reagents:

- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- N-**Caffeoylputrescine** analytical standard
- Internal Standard (IS) - a structurally similar compound not present in the sample

Procedure:

- Sample Preparation:
 - Perform a protein precipitation or liquid-liquid extraction of the biological sample (e.g., plasma, tissue homogenate) to remove interferences.
 - Spike the sample with the internal standard.
 - Evaporate the solvent and reconstitute the residue in the initial mobile phase.
- LC Conditions:
 - Utilize a gradient elution similar to the HPLC method, optimized for speed and resolution on a UHPLC system.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. For N-**Caffeoylputrescine**, negative mode ($[M-H]^-$ at m/z 249.12) can be used^[6].
 - Multiple Reaction Monitoring (MRM):
 - Select the precursor ion for N-**Caffeoylputrescine** (e.g., m/z 249.12).
 - Determine the optimal collision energy to generate characteristic product ions. Key fragment ions for hydroxycinnamic acids include m/z 179 (caffeoyl moiety) and m/z

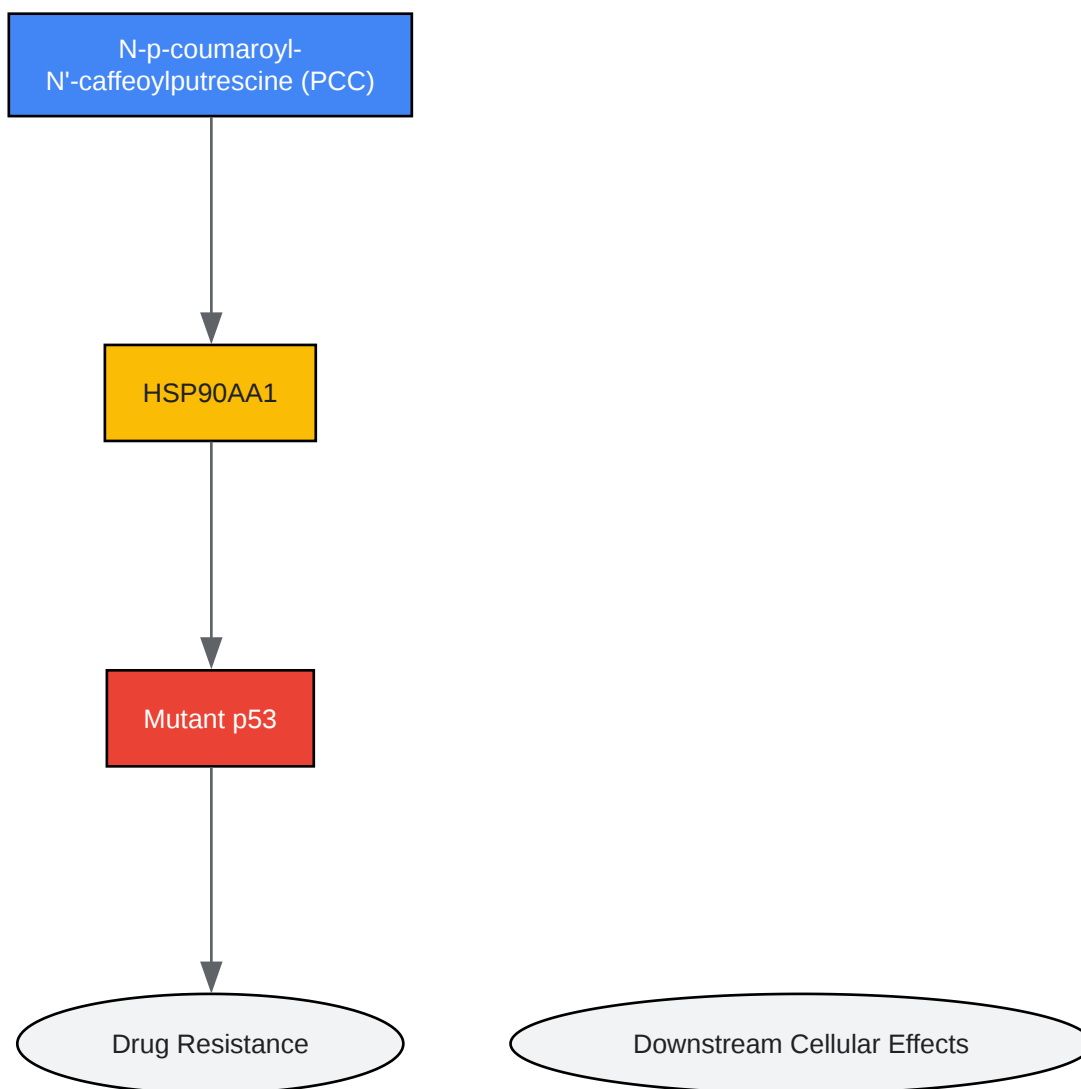
135[6][9].

- Monitor at least two MRM transitions for confident quantification and qualification.
- Establish MRM transitions for the internal standard.
- Quantification:
 - Generate a calibration curve using known concentrations of the N-**Caffeoylputrescine** standard.
 - Calculate the concentration of N-**Caffeoylputrescine** in the samples based on the peak area ratio to the internal standard.

Biological Activity and Signaling Pathways

While specific signaling pathways for N-**Caffeoylputrescine** are not extensively detailed in the available literature, research on the structurally similar compound N-p-coumaroyl-N'-**caffeoylputrescine** (PCC) has identified a significant interaction with Heat Shock Protein 90 (HSP90AA1)[4][5]. PCC modulates HSP90AA1, which in turn affects the expression of mutant p53 (Mut-p53). This interaction can reduce adriamycin-induced drug resistance in cancer cells[4][5]. This suggests a potential therapeutic application in oncology.

Below is a diagram illustrating the proposed signaling pathway for the related compound, PCC.

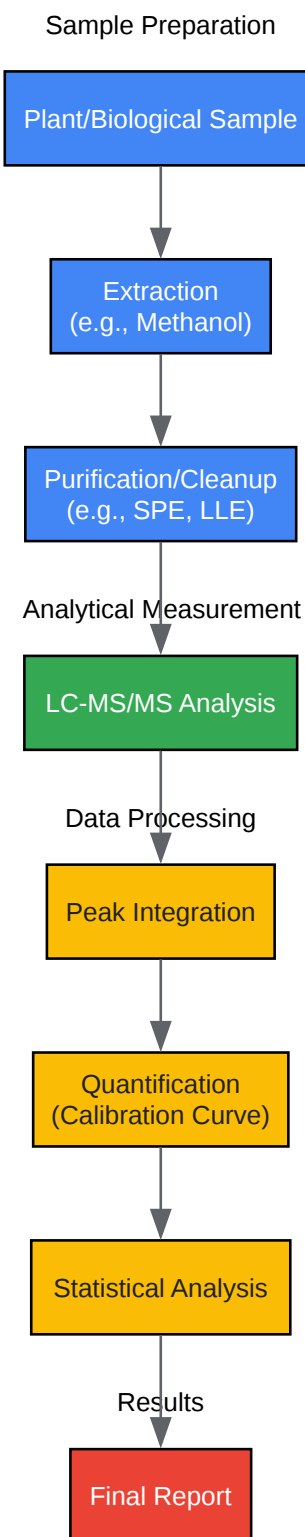


[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for N-p-coumaroyl-N'-**caffeoyl**putrescine (PCC).

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of N-**Caffeoyl**putrescine from a biological or plant matrix.



[Click to download full resolution via product page](#)

Caption: General workflow for N-Caffeoylputrescine analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. (E)-N-Caffeoylputrescine | CAS:29554-26-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. (E)-N-Caffeoylputrescine | 29554-26-5 | MOLNOVA [molnova.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug Target Investigation of N- p-Coumaroyl- N'-Caffeoylputrescine, a Naturally-Occurring Alkaloid Derived from Saxifraga tangutica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Caffeoylputrescine | C₁₃H₁₈N₂O₃ | CID 5280559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biorlab.com [biorlab.com]
- 8. N-caffeoyl putrescine, 29554-26-5 [thegoodscentcompany.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for N-Caffeoylputrescine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580379#analytical-standards-for-n-caffeoylputrescine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com